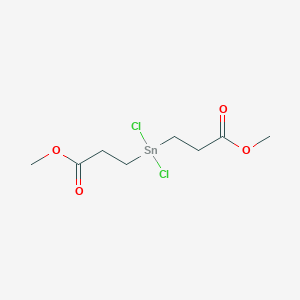

Bis(beta-carbomethoxyethyl)tin dichloride

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-[dichloro-(3-methoxy-3-oxopropyl)stannyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7O2.2ClH.Sn/c2*1-3-4(5)6-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRNFZDNZYMTDQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[Sn](CCC(=O)OC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210545 | |

| Record name | 1,1′-Dimethyl 3,3′-(dichlorostannylene)bis[propanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10175-01-6 | |

| Record name | 1,1′-Dimethyl 3,3′-(dichlorostannylene)bis[propanoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10175-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 3,3'-(dichlorostannylene)di-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010175016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-Dimethyl 3,3′-(dichlorostannylene)bis[propanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Bis Beta Carbomethoxyethyl Tin Dichloride

Direct Synthesis Approaches Involving Metallic Tin

Direct synthesis methods offer a straightforward route to organotin compounds by reacting metallic tin with organohalogenides. These reactions are often facilitated by catalysts and specific reaction conditions to enhance yield and selectivity.

The direct synthesis of bis(beta-carbomethoxyethyl)tin dichloride involves the reaction of metallic tin with a carbofunctional organohalogenide. For instance, the reaction between tin foil and dialkyl halosuccinates can be employed to synthesize bis[(1,2-dialkoxycarbonyl)ethyl]tin dihalides researchgate.net. A similar principle applies to the synthesis of related compounds, where mixtures of a methyl halide and a β-halopropionate are reacted with tin foil in the presence of additives to yield methyl[2-(alkoxycarbonyl)ethyl]tin dihalides researchgate.net. These reactions demonstrate the feasibility of forming the tin-carbon bond directly, incorporating the carbomethoxyethyl group onto the tin atom.

The efficiency of the direct synthesis of organotin compounds is significantly enhanced by the use of catalysts and reaction accelerators. A variety of catalysts have been shown to be effective in promoting the reaction between metallic tin and alkyl chlorides. These include organic ammonium (B1175870) halides, phosphonium iodides, and mixtures of an organic base with an iodine-containing compound researchgate.netgoogle.com. The choice of catalyst can influence the distribution of di- and trialkyltin chlorides in the final product mixture researchgate.netresearchgate.net. For example, in the presence of a large amount of an organic base, the formation of trialkyltin chloride can be favored researchgate.net. The use of such catalysts is crucial for achieving good yields in the direct synthesis of dialkyltin dichlorides researchgate.netgoogle.com.

| Catalyst/Accelerator | Reactants | Product(s) | Reference |

| Organic Ammonium Halides | Alkyl chloride, Metallic tin | Di- and trialkyltin chlorides | researchgate.net |

| Organic Base and Iodine Compound | Alkyl chloride, Metallic tin | Di- and trialkyltin chlorides | researchgate.net |

| Phosphonium Iodide | Alkyl chloride (1-4 carbons), Tin | Dialkyltin dichloride | google.com |

| Additives | Methyl halide, β-halopropionates, Tin foil | Methyl[2-(alkoxycarbonyl)ethyl]tin dihalides | researchgate.net |

Indirect Synthesis Pathways via Organotin Intermediates

Indirect synthesis routes to this compound involve the use of pre-formed organotin compounds, which are then converted to the target molecule.

One of the indirect methods for preparing this compound is through the reaction of beta-carbomethoxyethyltin trichloride (B1173362) with metallic tin researchgate.net. This reaction leads to a redistribution of the organic and chloro substituents on the tin atom, resulting in a mixture that includes the desired this compound along with tris(beta-carbomethoxyethyl)tin chloride researchgate.net.

Similar to the reaction with metallic tin, beta-carbomethoxyethyltin trichloride can also be reacted with metallic zinc to produce this compound researchgate.net. This process also yields a mixture of organotin compounds, including the desired diorganotin dichloride. The reaction with zinc has been noted to be particularly fast, even at room temperature, in analogous reactions with methyltin trichloride researchgate.net.

| Precursor | Reagent | Product(s) | Reference |

| Beta-carbomethoxyethyltin trichloride | Metallic Tin | This compound, Tris(beta-carbomethoxyethyl)tin chloride | researchgate.net |

| Beta-carbomethoxyethyltin trichloride | Metallic Zinc | This compound, Tris(beta-carbomethoxyethyl)tin chloride | researchgate.net |

Derivatization and Interconversion Reactions in Synthetic Sequences

The synthetic utility of this compound is significantly enhanced by its ability to undergo various derivatization and interconversion reactions. These transformations allow for the modification of the compound's structure to introduce new functionalities or to revert to precursor molecules, providing flexibility in multi-step synthetic sequences. The key reactive sites in this compound are the tin-chlorine bonds and the carbomethoxyethyl groups.

Derivatization Reactions

The chlorine atoms in this compound are susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. These reactions are characteristic of dialkyltin dichlorides and provide access to a diverse array of derivatives.

One notable derivatization is the reaction with sulfur-containing nucleophiles. For instance, treatment of a related compound, bis(ethoxycarbonylethylene)tin dichloride, with an aqueous solution of sodium sulfide leads to the formation of Bis(ethoxycarbonylethylene)tin sulfide. This reaction proceeds by the displacement of the two chloride ions by a single sulfide ion, forming a cyclic structure or a polymeric species. The reaction is typically carried out in a biphasic system, such as toluene and water, at elevated temperatures (85-90°C).

Another important class of derivatization reactions involves the substitution of the chloride ligands with other halides or pseudohalides. Although not explicitly detailed for this compound in the provided search results, the general reactivity of organotin halides suggests that reactions with alkali metal salts of other halides (e.g., NaBr, NaI) or pseudohalides (e.g., NaCN, NaN3) would lead to the corresponding dihalide or dipseudohalide derivatives.

Furthermore, the ester functionalities of the carbomethoxyethyl groups can potentially be derivatized. For example, transesterification reactions could be employed to replace the methyl groups with other alkyl or aryl groups, thereby modifying the solubility and other physicochemical properties of the molecule.

Interactive Data Table: Derivatization Reactions of Bis(alkoxycarbonylethyl)tin Dichlorides

| Reactant | Reagent | Product | Reaction Type |

| Bis(ethoxycarbonylethylene)tin dichloride | Sodium sulfide (aq) | Bis(ethoxycarbonylethylene)tin sulfide | Nucleophilic Substitution |

| This compound | Thiols (e.g., RSH) | Bis(beta-carbomethoxyethyl)tin dithiolates | Nucleophilic Substitution |

| This compound | Catechol | Bis(beta-carbomethoxyethyl)tin catecholate | Nucleophilic Substitution |

Interconversion Reactions

Interconversion reactions are crucial for manipulating the functional groups within the this compound molecule, particularly the ester groups. These reactions allow for the reversible transformation between the ester and its corresponding carboxylic acid, which can be advantageous in different stages of a synthetic route.

The most significant interconversion is the hydrolysis of the ester groups to yield Bis(beta-carboxyethyl)tin dichloride. This reaction can be achieved under acidic or enzymatic conditions. For example, in a biological context, the hydrolysis of the closely related bis-(beta-carbobutoxyethyl)tin dichloride to bis-(beta-carboxyethyl)tin dichloride has been observed to occur in the gastrointestinal tract, likely through acid hydrolysis. nih.gov In vitro studies have also shown that this hydrolysis can occur in acidified water. nih.gov This transformation is essentially a detoxification pathway in biological systems, as the resulting dicarboxylic acid is more hydrophilic and readily excreted. nih.gov

The reverse reaction, the esterification of Bis(beta-carboxyethyl)tin dichloride to regenerate this compound, is also a feasible and important interconversion. While specific conditions for this particular compound are not detailed in the provided search results, the general principles of Fischer esterification apply. This would typically involve reacting Bis(beta-carboxyethyl)tin dichloride with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, tin(II) chloride itself has been shown to be an effective catalyst for the esterification of carboxylic acids with alcohols. core.ac.ukresearchgate.net

Interactive Data Table: Interconversion Reactions of this compound and its Derivatives

| Starting Material | Reagents/Conditions | Product | Reaction Type |

| This compound | Acidified water or Esterases | Bis(beta-carboxyethyl)tin dichloride | Hydrolysis |

| Bis(beta-carboxyethyl)tin dichloride | Methanol, Acid catalyst (e.g., H₂SO₄) or SnCl₂ | This compound | Esterification |

Structural Analysis of this compound Remains Undetermined by X-Ray Crystallography

Despite significant interest in the coordination chemistry of organotin compounds, detailed structural information for this compound, derived from X-ray crystallographic studies, is not available in publicly accessible scientific literature. Extensive searches for crystallographic data—including its solid-state molecular architecture, crystal system, unit cell parameters, and space group—have not yielded any specific results for this compound.

This compound is known to participate in the formation of coordination complexes. bohrium.com However, the precise three-dimensional arrangement of its atoms, the nature of intramolecular interactions such as Sn-O coordination, and the formation of chelate rings in its solid state have not been experimentally elucidated and reported.

Consequently, a definitive characterization of the coordination geometry around the central tin atom, including whether it adopts a six-coordinate configuration in the solid state, cannot be provided. While theoretical models and studies of analogous organotin compounds suggest possibilities for the coordination environment, specific experimental data for this compound is absent.

Further research involving single-crystal X-ray diffraction analysis would be necessary to determine the structural parameters and coordination environment of this compound, which would be crucial for a comprehensive understanding of its chemical properties and reactivity.

Structural Elucidation and Coordination Environment of Bis Beta Carbomethoxyethyl Tin Dichloride

Coordination Geometry Around the Central Tin Atom

Description of Distorted Octahedral and Skew-Trapezoidal Bipyramidal Geometries

In many organotin (IV) compounds, the tin atom exhibits a coordination number greater than four, often adopting geometries that can be described as distorted octahedral or skew-trapezoidal bipyramidal. A distorted octahedral geometry arises when the central tin atom is coordinated to six ligands. In the case of Bis(beta-carbomethoxyethyl)tin dichloride, this would involve the two chlorine atoms, the two carbon atoms of the ethyl groups, and critically, the intramolecular coordination of the carbonyl oxygen atoms from the carbomethoxy groups. This intramolecular coordination is a key feature in related organotin compounds containing ester functionalities. The resulting structure deviates from a perfect octahedron due to the differing nature of the bonded atoms and the constraints of the chelate rings formed by the carbomethoxyethyl ligands.

Alternatively, a skew-trapezoidal bipyramidal geometry can be adopted. In this arrangement, four donor atoms form a trapezoidal plane around the tin atom, with the two remaining groups occupying the axial positions. For this compound, the trapezoidal plane would likely be composed of the two chlorine atoms and the two carbonyl oxygen atoms, with the two ethyl groups situated in the axial positions. The "skew" designation refers to the distortion from an idealized trapezoidal bipyramid, often due to the electronic and steric demands of the various substituents.

Effects of Ligand Environment on Tin Coordination Number and Stereochemistry

The coordination number and stereochemistry of the tin atom in organotin compounds are highly sensitive to the nature of the surrounding ligands. The electronic and steric properties of the organic groups (R groups) and the anionic ligands (X groups) play a crucial role in determining the final molecular geometry.

For this compound, the presence of the carbomethoxyethyl groups is particularly influential. The ester functionality introduces a potential intramolecular coordination via the carbonyl oxygen atom. This ability to form a five-membered chelate ring (Sn-C-C-C(O)-O) significantly stabilizes higher coordination numbers, such as six, leading to the aforementioned distorted octahedral or skew-trapezoidal bipyramidal geometries. The strength of this intramolecular Sn-O bond can vary depending on the electron-withdrawing or -donating nature of the other ligands attached to the tin atom.

The electronegativity of the chloride ligands also impacts the geometry. More electronegative groups tend to favor occupying axial positions in trigonal bipyramidal structures, a principle that extends to more complex geometries. The interplay between the steric bulk of the beta-carbomethoxyethyl groups and the electronic effects of the chloro ligands ultimately dictates the precise bond angles and lengths, resulting in a distorted coordination environment. The ability of the tin atom to expand its coordination sphere is a hallmark of organotin chemistry and is pivotal in understanding the structure of the title compound.

Comparative Structural Analysis with Related Organotin Compounds

To further elucidate the probable structure of this compound, a comparative analysis with structurally similar organotin compounds is insightful.

Analogies with Beta-Carboalkoxyethyltin Trihalides

A strong analogy can be drawn with beta-carboalkoxyethyltin trihalides (ROCOCH₂CH₂SnX₃). X-ray crystallographic studies of these compounds have confirmed the presence of intramolecular coordination of the carbonyl oxygen to the tin atom. For instance, in 2-methoxycarbonylethyltin trichloride (B1173362) adducts, the tin atom is often found to be six-coordinate, adopting a distorted octahedral geometry. researchgate.net This is achieved through the coordination of the organic group, three halide atoms, a donor ligand, and the intramolecularly coordinating carbonyl oxygen. researchgate.net This established precedent strongly suggests that a similar intramolecular C=O→Sn coordination would be a defining feature in the structure of this compound, favoring a hypervalent tin center.

Structural Contrasts with Other Diorganotin Dichlorides

When compared to simpler diorganotin dichlorides (R₂SnCl₂) that lack an intramolecularly coordinating group, significant structural differences emerge. For example, dimethyltin (B1205294) dichloride exhibits a distorted tetrahedral geometry in the gas phase, which becomes a polymeric chain with bridging chlorine atoms in the solid state, resulting in a six-coordinate tin atom. Dibutyltin (B87310) dichloride also shows a distorted tetrahedral geometry.

Advanced Spectroscopic Characterization of Bis Beta Carbomethoxyethyl Tin Dichloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for characterizing the connectivity and electronic environment of atoms within a molecule. For Bis(beta-carbomethoxyethyl)tin dichloride, a multi-nuclear approach provides a complete structural assessment.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the two beta-carbomethoxyethyl chains. The protons on the carbons directly bonded to the tin atom (α-CH₂) and those adjacent to the ester group (β-CH₂) are expected to appear as triplets, a result of spin-spin coupling with each other.

The chemical shifts are influenced by the electronegativity of the surrounding atoms. Protons closer to the electron-withdrawing tin and chlorine atoms will be deshielded and thus resonate at a lower field (higher ppm value). libretexts.orgchemistrysteps.com Similarly, the protons adjacent to the carbonyl group of the ester will also experience deshielding. libretexts.org Satellites arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes are also expected, providing valuable information about the Sn-C bond.

Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Sn-CH₂- | 2.0 - 2.5 | Triplet | ³J(H-H) ≈ 7-8 |

| -CH₂-COOCH₃ | 2.8 - 3.2 | Triplet | ³J(H-H) ≈ 7-8 |

| -COOCH₃ | 3.6 - 3.8 | Singlet | - |

Note: These are estimated values based on typical ranges for similar organotin compounds.

The proton-decoupled ¹³C NMR spectrum of this compound would provide further confirmation of its structure, with distinct signals for each chemically non-equivalent carbon atom. masterorganicchemistry.comlibretexts.org The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-185 ppm. oregonstate.edulibretexts.org The carbons of the ethyl chain and the methoxy (B1213986) group will appear at higher fields. oregonstate.edulibretexts.org The presence of the tin atom will also influence the chemical shifts of the adjacent carbons.

Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C =O | 170 - 175 |

| -OC H₃ | 50 - 55 |

| Sn-C H₂- | 30 - 35 |

| -C H₂-COO- | 25 - 30 |

Note: These are estimated values based on typical ranges for organotin and ester-containing compounds.

¹¹⁹Sn NMR spectroscopy is a highly sensitive method for directly observing the tin nucleus and provides crucial information about its coordination number and the nature of the substituents. For dialkyltin dichlorides (R₂SnCl₂), the ¹¹⁹Sn chemical shifts are typically found in a specific region of the NMR spectrum. The chemical shift for this compound is expected to be in the range characteristic of a tetracoordinate tin center in solution. The precise chemical shift can be influenced by solvent effects and potential intramolecular coordination of the carbonyl oxygen to the tin atom.

Expected ¹¹⁹Sn NMR Chemical Shift for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ¹¹⁹Sn | +120 to +150 |

Note: This is an estimated range based on data for other dialkyltin dichlorides.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding within a molecule. griffith.edu.ausedoptica.es

The IR and Raman spectra of this compound are expected to be rich with information. The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ester functional group. pg.edu.plspectroscopyonline.comspectroscopyonline.com Other key vibrations include the C-O stretching of the ester, and the Sn-C and Sn-Cl stretching modes.

Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| ν(C=O) | 1730 - 1750 | Strong (IR) |

| ν(C-O) | 1200 - 1300 and 1000 - 1100 | Strong (IR) |

| ν(Sn-C) | 500 - 600 | Medium to Strong |

| ν(Sn-Cl) | 300 - 400 | Medium to Strong |

Note: These are estimated values based on typical ranges for organotin compounds and esters.

A key structural question for this compound is whether the carbonyl oxygen of the ester group coordinates to the tin atom, leading to an increase in the coordination number of tin from four to five or six. Such intramolecular coordination would significantly influence the vibrational frequencies of the involved functional groups.

If coordination occurs, the C=O stretching frequency (ν(C=O)) would be expected to shift to a lower wavenumber (a redshift) compared to a free ester carbonyl. dalalinstitute.com This is because coordination to the Lewis acidic tin center would weaken the C=O double bond. Concurrently, the Sn-Cl stretching vibrations might also shift, reflecting the change in the electronic environment and geometry around the tin atom. The presence of multiple bands in the Sn-Cl stretching region could indicate a non-linear Cl-Sn-Cl arrangement, which would be expected in a higher-coordinate species.

Gamma Resonance Spectroscopy: Tin-119 Mössbauer Effect

Tin-119 (¹¹⁹Sn) Mössbauer spectroscopy is a powerful technique for elucidating the chemical environment of tin atoms in various compounds. It provides valuable insights into the oxidation state, coordination number, and local symmetry of the tin center. This method is based on the recoil-free emission and resonant absorption of gamma rays by ¹¹⁹Sn nuclei. The key parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋Q).

Determination of Isomer Shift and Quadrupole Splitting Parameters

For this compound, the tin atom is formally in the +4 oxidation state. The isomer shift (δ) is a measure of the s-electron density at the tin nucleus and is sensitive to the oxidation state and the nature of the ligands bonded to the tin atom. For tin(IV) compounds, isomer shifts typically fall within the range of -0.5 to 2.1 mm/s relative to a BaSnO₃ source. Given the presence of two alkyl chains and two electronegative chlorine atoms, the isomer shift for this compound is expected to be in the lower end of this range, likely between 1.20 and 1.60 mm/s. This value reflects the covalent nature of the tin-carbon bonds and the electron-withdrawing effect of the chlorine atoms.

Quadrupole splitting (ΔE₋Q) arises from the interaction of the nuclear quadrupole moment of the ¹¹⁹Sn nucleus with an asymmetric electric field gradient (EFG) at the nucleus. A non-zero quadrupole splitting indicates a distortion from a perfectly symmetrical coordination environment (e.g., tetrahedral or octahedral). The magnitude of the quadrupole splitting is sensitive to the stereochemistry and the nature of the ligands. For dialkyltin dichlorides (R₂SnCl₂), the quadrupole splitting values are particularly informative about the C-Sn-C bond angle and the coordination number of the tin atom.

| Parameter | Expected Range | Information Provided |

|---|---|---|

| Isomer Shift (δ) (mm/s) | 1.20 - 1.60 | Confirms Sn(IV) oxidation state |

| Quadrupole Splitting (ΔE₋Q) (mm/s) | 2.50 - 4.00 | Indicates coordination geometry and distortion from ideal symmetry |

Correlation of Mössbauer Data with Tin Oxidation State and Coordination Geometry

The isomer shift value unequivocally establishes the oxidation state of tin in this compound as +4. Tin(II) compounds exhibit significantly higher isomer shifts, typically in the range of 2.5 to 4.5 mm/s.

The quadrupole splitting parameter is crucial for determining the coordination geometry around the tin atom. For four-coordinate tetrahedral R₂SnCl₂ compounds, the quadrupole splitting is generally large. However, organotin dichlorides often exhibit a tendency to increase their coordination number to five or six through intermolecular or intramolecular coordination, especially when the organic ligands contain potential donor atoms, such as the carbonyl oxygens in the carbomethoxyethyl groups of the title compound.

If this compound exists as a monomeric, four-coordinate species with a distorted tetrahedral geometry, a significant quadrupole splitting would be expected. In such a scenario, the C-Sn-C bond angle would deviate from the ideal tetrahedral angle of 109.5°.

Alternatively, the carbonyl oxygen atoms of the carbomethoxyethyl groups can coordinate to the tin center of a neighboring molecule, leading to a five- or six-coordinate environment. In a six-coordinate, distorted octahedral geometry, the two alkyl groups and the two chlorine atoms can adopt either a cis or trans arrangement. A trans arrangement of the alkyl groups would lead to a larger quadrupole splitting (typically > 3.5 mm/s) compared to a cis arrangement (typically < 2.5 mm/s). Therefore, the experimentally determined quadrupole splitting value can be used to infer the coordination number and the geometric arrangement of the ligands around the tin atom. Based on studies of similar dialkyltin dichlorides, a six-coordinate structure with a distorted octahedral geometry is a plausible arrangement for this compound in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Fragmentation Patterns and Identification of Key Ions

The mass spectrum of this compound is expected to exhibit a characteristic fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI). The fragmentation will be dictated by the relative strengths of the bonds within the molecule. The tin-carbon and tin-chlorine bonds are generally the most labile.

Common fragmentation pathways for organotin compounds include the loss of alkyl radicals, chlorine radicals, and rearrangements. For this compound, the following key fragmentation steps are anticipated:

Loss of a carbomethoxyethyl radical (-CH₂CH₂COOCH₃): This would result in a prominent ion corresponding to [Sn(CH₂CH₂COOCH₃)Cl₂]⁺.

Loss of a chlorine radical (-Cl): This would lead to the formation of the [Sn(CH₂CH₂COOCH₃)₂Cl]⁺ ion.

Successive loss of ligands: Subsequent losses of the remaining organic and chloro ligands would generate a series of fragment ions containing the tin atom.

Cleavage of the ester group: Fragmentation within the carbomethoxyethyl chain, such as the loss of a methoxy radical (-OCH₃) or a carbon monoxide molecule (-CO), is also possible.

The presence of the tin atom, with its characteristic isotopic pattern, will result in clusters of peaks for each fragment ion containing tin, which greatly aids in their identification.

| m/z (for ¹²⁰Sn, ³⁵Cl) | Ion Structure | Formation Pathway |

|---|---|---|

| 300 | [Sn(CH₂CH₂COOCH₃)₂Cl]⁺ | Loss of a Cl radical from the molecular ion |

| 248 | [Sn(CH₂CH₂COOCH₃)Cl₂]⁺ | Loss of a CH₂CH₂COOCH₃ radical from the molecular ion |

| 190 | [SnCl₂]⁺ | Loss of both carbomethoxyethyl groups |

| 155 | [SnCl]⁺ | Further loss of a Cl radical |

Confirmation of Molecular Weight and Isotopic Distribution

The molecular formula of this compound is C₈H₁₄Cl₂O₄Sn. The exact molecular weight can be calculated based on the masses of the most abundant isotopes of each element. nih.gov The calculated monoisotopic mass is approximately 362.9257 g/mol . The mass spectrum should show a molecular ion peak (or a pseudomolecular ion peak in the case of soft ionization techniques like ESI) corresponding to this mass.

A key feature in the mass spectrum of a tin-containing compound is the characteristic isotopic distribution of tin. Tin has ten stable isotopes, with ¹²⁰Sn being the most abundant (32.58%), followed by ¹¹⁸Sn (24.22%), ¹¹⁶Sn (14.54%), ¹¹⁹Sn (8.59%), ¹¹⁷Sn (7.68%), ¹²⁴Sn (5.79%), ¹²²Sn (4.63%), ¹¹⁵Sn (0.34%), ¹¹⁴Sn (0.66%), and ¹¹²Sn (0.97%). This complex isotopic pattern results in a distinctive cluster of peaks for the molecular ion and any tin-containing fragments. The presence of two chlorine atoms, with their own isotopic distribution (³⁵Cl and ³⁷Cl), will further complicate this pattern, leading to a highly characteristic isotopic signature that can be used to confirm the elemental composition of the observed ions. The theoretical isotopic distribution can be calculated and compared with the experimental spectrum to provide unambiguous confirmation of the presence of tin and two chlorine atoms in the molecule and its fragments.

Reaction Mechanisms and Chemical Reactivity of Bis Beta Carbomethoxyethyl Tin Dichloride

Mechanistic Investigations of Compound Formation Pathways

The formation of Bis(beta-carbomethoxyethyl)tin dichloride, a dialkyltin compound, is understood to proceed through complex reaction pathways. While detailed mechanistic studies are not extensively documented in publicly available literature, insights can be gleaned from the general understanding of organotin chemistry. The synthesis typically involves the reaction of a tin source with methyl acrylate.

Several potential mechanisms have been proposed for the formation of dialkyltin compounds in general. One possibility involves the in-situ formation of trihalogenostannanes from hydrogen halides and tin, which then react further. Another key aspect of the reactivity of these systems is the ready occurrence of chloride/mercaptoester exchange reactions in β-carbobutoxyethyltin compounds, suggesting a dynamic equilibrium and the potential for various intermediates during the synthesis. Further research is needed to fully elucidate the precise mechanistic steps leading to the formation of this compound.

Ligand Exchange Reactions and Complexation Chemistry

This compound exhibits a rich coordination chemistry, readily undergoing ligand exchange reactions to form stable complexes with a variety of donor ligands. This reactivity is central to its utility and provides insights into the electronic properties of the tin center.

Interactions with Neutral Donor Ligands (e.g., 2,2'-bipyridine (B1663995), 1,10-phenanthroline (B135089), triphenylarsine (B46628) oxide)

This organotin dihalide acts as a Lewis acid, readily reacting with neutral donor ligands to form coordination complexes. It has been shown to form stable adducts with bidentate nitrogen-donor ligands such as 2,2'-bipyridine and 1,10-phenanthroline. Similarly, it interacts with oxygen-donor ligands like triphenylarsine oxide. These reactions typically involve the displacement of the chloride ligands or the expansion of the coordination sphere of the tin atom. The general formula for these complexes is often R2SnCl2L2, where L represents the neutral donor ligand.

Formation of Coordination Adducts and Chelated Derivatives

The interaction with bidentate ligands like 2,2'-bipyridine and 1,10-phenanthroline leads to the formation of chelated derivatives, where the ligand coordinates to the tin center in a bidentate fashion. This chelation results in the formation of a more stable cyclic structure. The resulting coordination adducts exhibit distinct spectroscopic and structural properties compared to the parent organotin compound. The formation of these complexes is a clear indication of the electrophilic nature of the tin atom in this compound.

Interconversion Reactions with Related Organotin Species

The reactivity of this compound extends to its ability to be converted into other organotin compounds with a different number of organic substituents on the tin atom. These interconversion reactions are fundamental in the synthesis of a broader range of organotin derivatives.

Conversion to Tris(beta-carboalkoxyethyl)tin Halides

While specific mechanisms for the conversion of this compound to the corresponding trisubstituted tin halides are not extensively detailed in the available literature, the principles of redistribution reactions in organotin chemistry suggest that such transformations are feasible. These reactions, often catalyzed by Lewis acids or bases, involve the exchange of organic groups and halides between different organotin species. This would lead to the formation of Tris(beta-carboalkoxyethyl)tin halides.

Formation of Tetra(beta-carboalkoxyethyl)tin Compounds

Similarly, the formation of the fully substituted Tetra(beta-carboalkoxyethyl)tin from the dichloride is a plausible transformation. This would likely require a potent alkylating agent capable of replacing the remaining two chloride atoms with beta-carboalkoxyethyl groups. Such reactions are characteristic of organotin chemistry and are essential for the synthesis of tetraorganotin compounds, which have a wide range of applications. Further investigation is required to delineate the optimal conditions and mechanisms for these interconversion reactions.

Hydrolytic Stability and Chemical Degradation Pathways of this compound

The chemical reactivity of this compound in aqueous environments is primarily characterized by the hydrolysis of its ester functionalities and the tin-chloride bonds. These reactions lead to the degradation of the parent compound and the formation of new chemical species. The stability of the molecule is therefore highly dependent on conditions such as pH and the presence of catalysts.

The principal degradation pathway for this compound involves the hydrolysis of the two methyl ester groups. This reaction results in the formation of bis(beta-carboxyethyl)tin dichloride. This transformation can be catalyzed by both acids and bases. In biological systems, this hydrolysis can be facilitated by esterase enzymes. This enzymatic action is considered a detoxification pathway, as the resulting dicarboxylic acid metabolite is more hydrophilic and can be more readily excreted. nih.gov

Concurrent with the hydrolysis of the ester groups, the tin-chloride bonds are also susceptible to hydrolysis. This is a characteristic reaction of organotin halides. The hydrolysis of the Sn-Cl bonds leads to the formation of organotin hydroxides, which can then undergo condensation to form stannoxanes (compounds containing a Sn-O-Sn linkage). The interplay between the hydrolysis of the ester groups and the tin-chloride bonds will dictate the nature of the final degradation products in an aqueous environment.

Table 1: Expected Hydrolysis Products of this compound

| Precursor Compound | Reaction Type | Primary Product | Secondary Products |

| This compound | Ester Hydrolysis | Bis(beta-carboxyethyl)tin dichloride | Methanol |

| This compound | Sn-Cl Bond Hydrolysis | Bis(beta-carbomethoxyethyl)tin dihydroxide | Stannoxanes |

Computational and Theoretical Studies on Bis Beta Carbomethoxyethyl Tin Dichloride

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly those based on ab initio methods and Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules at the electronic level. These methods are widely used to study organotin compounds, providing valuable data on their geometric and electronic properties.

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For Bis(beta-carbomethoxyethyl)tin dichloride, this process would likely reveal a distorted tetrahedral or a higher-coordinate geometry around the tin atom due to the potential for intramolecular coordination. The presence of the carbonyl oxygen atoms in the carbomethoxyethyl side chains introduces the possibility of these groups acting as intramolecular Lewis bases, coordinating to the Lewis acidic tin center.

DFT calculations on similar diorganotin dichlorides have shown that the coordination geometry around the tin atom is highly dependent on the nature of the organic substituents. In the absence of coordinating groups, a distorted tetrahedral geometry is expected. However, when the alkyl or aryl groups contain donor atoms, such as oxygen or nitrogen, the tin atom can expand its coordination number to five or six. This results in trigonal-bipyramidal or octahedral geometries, respectively.

The crystal structure of the closely related compound, bis(2-methoxycarbonylethyl-C',O)tin dichloride, reveals a six-coordinate tin atom with a distorted octahedral geometry. This strongly suggests that this compound would also adopt a similar structure where the carbonyl oxygen from each carbomethoxyethyl group coordinates to the tin center.

Electronic structure analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the bonding within the molecule. For this compound, such an analysis would quantify the nature of the Sn-C, Sn-Cl, and the intramolecular Sn-O bonds. It would likely show significant covalent character for the Sn-C bonds and more polar covalent character for the Sn-Cl bonds. The intramolecular Sn-O interactions would be identified as donor-acceptor bonds, confirming the Lewis acid-base nature of this interaction.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and stability of the molecule. For organotin dichlorides, the HOMO is often associated with the p-orbitals of the chlorine atoms, while the LUMO is typically centered on the tin atom, reflecting its Lewis acidic character.

Table 1: Predicted Geometrical Parameters for Optimized this compound Structure (based on analogous compounds)

| Parameter | Predicted Value Range |

| Sn-C Bond Length | 2.15 - 2.25 Å |

| Sn-Cl Bond Length | 2.35 - 2.50 Å |

| Intramolecular Sn-O Distance | 2.40 - 2.70 Å |

| C-Sn-C Angle | 160 - 180° (for trans-alkyl groups) |

| Cl-Sn-Cl Angle | 90 - 100° |

| O-Sn-O Angle | 80 - 90° |

Note: These are predicted ranges based on crystallographic data of similar compounds and general trends observed in DFT studies of organotin dichlorides.

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

For this compound, DFT calculations could predict its vibrational (infrared and Raman) spectra. The calculated frequencies corresponding to the Sn-C, Sn-Cl, and C=O stretching modes would be of particular interest. The coordination of the carbonyl oxygen to the tin atom is expected to cause a red-shift (lowering of frequency) of the C=O stretching vibration compared to the free ester. This predicted shift is a key indicator of intramolecular coordination.

NMR spectroscopy is another powerful tool for characterizing organotin compounds. Theoretical calculations can predict the ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts. The ¹¹⁹Sn chemical shift is particularly sensitive to the coordination number and geometry around the tin atom. For a six-coordinate tin center, as is expected for this compound, the ¹¹⁹Sn chemical shift would be predicted to be in a significantly different region compared to a four-coordinate diorganotin dichloride.

The flexibility of the carbomethoxyethyl side chains means that this compound can exist in multiple conformations. Computational methods can be used to explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. These studies would likely show that the conformers allowing for the intramolecular coordination of both carbonyl groups to the tin atom are significantly more stable than those where the side chains are extended and not coordinating.

Theoretical Models of Intramolecular Coordination and Bonding Nature

The concept of intramolecular coordination is central to the chemistry of this compound. Theoretical models can be used to describe the nature and strength of this interaction. The bonding can be understood in terms of a Lewis acid-base interaction, where the tin atom acts as the Lewis acid (electron acceptor) and the carbonyl oxygen atom acts as the Lewis base (electron donor).

Atoms in Molecules (AIM) theory is a powerful theoretical framework for analyzing chemical bonding. By analyzing the topology of the electron density, AIM can identify bond critical points (BCPs) between atoms. The presence of a BCP between the tin and oxygen atoms would provide definitive theoretical evidence for an intramolecular bond. The properties of the electron density at this BCP, such as its magnitude and the sign of its Laplacian, can be used to characterize the strength and nature of the Sn-O interaction, distinguishing it from a strong covalent bond and classifying it as a closed-shell interaction, typical for coordinative bonds.

NBO analysis, as mentioned earlier, can also provide a quantitative measure of the donor-acceptor interaction. It can calculate the second-order perturbation energy associated with the interaction between the filled lone pair orbitals of the oxygen atom and the vacant orbitals of the tin atom. A larger interaction energy would indicate a stronger intramolecular coordination.

Energy Profiles of Reaction Pathways (if applicable to this compound)

While specific reaction pathways involving this compound have not been extensively studied computationally, theoretical methods could be applied to investigate potential reactions. One of the most relevant reactions for this type of compound is hydrolysis.

The presence of the ester functional groups and the Sn-Cl bonds makes the molecule susceptible to hydrolysis. Computational studies could model the reaction pathway for the hydrolysis of the ester groups to form the corresponding dicarboxylic acid derivative, Bis(beta-carboxyethyl)tin dichloride. This would involve calculating the energy profile of the reaction, including the structures and energies of the reactants, transition states, and products. Such a study would provide insights into the reaction mechanism and the activation energy required for the hydrolysis to occur.

Similarly, the hydrolysis of the Sn-Cl bonds could also be modeled. This would likely proceed through a series of steps involving the coordination of water molecules to the tin center, followed by the elimination of HCl. The resulting product would be a diorganotin oxide or hydroxide.

By calculating the energy profiles for these potential reaction pathways, computational chemistry can help to predict the reactivity and stability of this compound under different conditions.

Advanced Research Applications in Polymer Stabilization and Catalysis

Applications as a Polyvinyl Chloride (PVC) Stabilizer Intermediate

Organotin compounds have been integral to the PVC industry since the 1940s, serving as highly effective heat stabilizers. frontiersin.orgnih.gov These stabilizers are essential for processing PVC, a polymer that is otherwise susceptible to thermal degradation at manufacturing temperatures. core.ac.uk Bis(beta-carbomethoxyethyl)tin dichloride functions as an intermediate in the synthesis of more complex organotin stabilizers, which are added to PVC resins in concentrations typically ranging from 0.5% to 2.0% by weight. lupinepublishers.com The effectiveness of organotin stabilizers allows for the production of clear, colorless, and durable PVC products. lupinepublishers.combaerlocher.com

PVC is prone to degradation when exposed to heat and UV radiation, leading to the autocatalytic elimination of hydrogen chloride (HCl). nih.goviyte.edu.tr This process, known as dehydrochlorination, forms conjugated double bonds that cause discoloration and embrittlement of the polymer. core.ac.ukiyte.edu.tr Organotin compounds derived from intermediates like this compound are instrumental in mitigating both thermal and photo-oxidative degradation.

During UV irradiation, photo-oxidation of PVC leads to the formation of fragments containing carbonyl (C=O) and polyene (C=C) groups. nih.govmdpi.com Organotin stabilizers inhibit these processes, resulting in significantly lower rates of weight loss, molecular weight reduction, and the formation of surface defects like cracks and spots. nih.govresearchgate.netresearchgate.net The stabilizing effect is achieved through several mechanisms, including acting as UV absorbers, peroxide decomposers, and radical scavengers. nih.govnih.govresearchgate.net

The table below summarizes the impact of organotin stabilizers on PVC degradation, as observed through Fourier-transform infrared (FTIR) spectroscopy which monitors the growth of specific functional groups.

| Degradation Indicator | Effect of Organotin Stabilizer | Monitoring Method |

| Polyene Formation | Reduced growth of C=C double bonds | FTIR Spectroscopy (approx. 1604 cm⁻¹) |

| Carbonyl Formation | Reduced growth of C=O groups (ketones, etc.) | FTIR Spectroscopy (approx. 1722 cm⁻¹) |

| Hydroxyl Formation | Reduced growth of OH groups (alcohols) | FTIR Spectroscopy |

| Weight Loss | Minimized loss of mass due to volatile byproducts | Gravimetric Analysis |

| Molecular Weight | Reduced chain scission and molecular weight decline | Viscometry |

The primary function of organotin stabilizers in PVC is to prevent the autocatalytic dehydrochlorination cascade. ncsu.edu This is accomplished through two principal mechanisms. iyte.edu.tr

First, the stabilizer reacts with and neutralizes the hydrogen chloride (HCl) that is evolved during the initial stages of degradation. core.ac.ukiyte.edu.tr This is critical because HCl acts as a catalyst for further degradation. iyte.edu.trncsu.edu The facile cleavage of the Sn-X bond (where X can be a chloride, carboxylate, or mercaptide ligand) is essential for this acid-scavenging function. core.ac.ukresearchgate.net

Second, and more importantly, the stabilizer can substitute the labile chlorine atoms present at defect sites (like allylic or tertiary carbons) within the PVC polymer chain. iyte.edu.trncsu.edu These sites are the primary initiation points for degradation. ncsu.edu By replacing these reactive chlorine atoms with more stable groups from the stabilizer molecule (such as carboxylate or mercaptide groups), the intrinsic thermal stability of the polymer is enhanced, preventing the "unzipping" reaction that leads to rapid degradation. iyte.edu.trncsu.edu

| Stabilization Action | Description | Consequence for PVC |

| HCl Scavenging | The organotin compound reacts with evolved hydrogen chloride. | Prevents acid-catalyzed degradation and discoloration. core.ac.ukiyte.edu.tr |

| Labile Chlorine Substitution | The stabilizer replaces reactive chlorine atoms on the PVC backbone with more stable ligands. | Prevents the initiation of the dehydrochlorination "unzipping" process. iyte.edu.trncsu.edu |

| Peroxide Decomposition | Organotin mercaptides, in particular, can decompose hydroperoxides. | Provides a secondary antioxidant effect, retarding oxidative degradation. iyte.edu.tr |

| Diene Reaction | Organotin maleates can react with and remove conjugated diene units via the Diels-Alder reaction. | Reduces coloration caused by polyene sequences. iyte.edu.tr |

Participation in Polymerization Catalysis

Beyond polymer stabilization, organotin(IV) compounds, including the class of diorganotin dichlorides to which this compound belongs, are recognized for their catalytic activity in various polymerization reactions. frontiersin.orgnih.govrjpbcs.com

Organotin(IV) compounds function effectively as Lewis acid catalysts. lupinepublishers.com This catalytic activity is a key feature in reactions like esterification, transesterification, and the formation of polyurethanes. lupinepublishers.comrjpbcs.com An advantage of tin-based catalysts is their high-temperature stability, which prevents them from decomposing under typical reaction conditions. rjpbcs.com

Two primary mechanisms have been proposed for their role in urethane (B1682113) formation. One involves the organotin compound acting as a Lewis acid to activate the reactants. nih.govlupinepublishers.com The other suggests a direct insertion of the isocyanate into a tin-oxygen (Sn-O) bond formed by the alcoholysis of the initial tin compound. nih.govlupinepublishers.com

Diorganotin dichloride structures are specifically implicated as catalysts in several important industrial processes. Compounds like dibutyltin (B87310) dichloride and dimethyltin (B1205294) dichloride are among the most commonly used organotin catalysts for producing polyurethane by catalyzing the reaction between isocyanates and diols. frontiersin.orgnih.govlupinepublishers.com They are particularly effective in promoting the chain extension reaction, allowing for optimal rates of both polymer growth and, in the case of foams, gas formation. frontiersin.orgnih.gov

The catalytic utility of diorganotin dichlorides also extends to organosilicon chemistry, where they are used for curing organosilicon polymers and in sol-gel systems. researchgate.net The Lewis acidic nature of the tin center in these compounds facilitates the necessary bond formations, making them versatile catalysts in the synthesis of a wide range of polymeric materials. lupinepublishers.com

Future Research Directions and Scholarly Outlook

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes for bis(beta-carbomethoxyethyl)tin dichloride is a primary focus for future research. Traditional methods for creating organotin compounds often involve Grignard reagents, which can be hazardous and produce significant waste. wikipedia.org Future methodologies are expected to explore direct synthesis routes, reacting metallic tin with the appropriate alkyl halides under catalytic conditions, which could offer a more atom-economical and sustainable approach. google.comacs.org

Research into alternative, greener solvents and energy-efficient reaction conditions, such as microwave-assisted or sonochemical methods, is also anticipated. The goal is to develop synthetic protocols that not only improve yield and purity but also minimize the environmental impact. A comparative table of traditional versus potential future sustainable synthetic methods is presented below.

| Feature | Traditional Synthesis (e.g., Grignard Route) | Future Sustainable Synthesis |

| Starting Materials | Organomagnesium halides, Tin tetrachloride wikipedia.org | Metallic tin, Alkyl halides |

| Byproducts | Magnesium halide salts, Solvent waste wikipedia.org | Minimal byproducts |

| Catalysts | Not always required | Phosphonium or ammonium (B1175870) salts google.com |

| Energy Input | Often requires heating over extended periods | Potentially lower with microwave or sonication |

| Environmental Impact | Moderate to high | Low to moderate |

Application of Advanced Spectroscopic and Structural Characterization Techniques

While fundamental spectroscopic data for this compound exists, there is considerable scope for the application of more advanced analytical techniques to gain deeper structural insights. Future studies will likely employ sophisticated NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC) and solid-state NMR, to provide a more detailed understanding of the compound's solution and solid-state structures. iitm.ac.in

High-resolution mass spectrometry techniques, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), will be crucial for the precise determination of its molecular weight and for studying its fragmentation patterns, which can provide valuable structural information. sciex.comepa.gov The application of these advanced techniques will facilitate a more comprehensive characterization of not only the compound itself but also its potential reaction intermediates and products.

Investigation of New Coordination Motifs and Supramolecular Assemblies

The coordination chemistry of organotin compounds is a rich and expanding field. nih.govresearchgate.net Future research on this compound is expected to explore its coordination with a wide variety of ligands, particularly those containing nitrogen, oxygen, and sulfur donor atoms. This will likely lead to the discovery of novel coordination complexes with interesting structural motifs and potential applications in areas such as catalysis and materials science.

Furthermore, the potential for this compound to act as a building block in the construction of supramolecular assemblies is a promising area of investigation. sc.edunih.govlibretexts.org By carefully selecting co-ligands, it may be possible to generate one-, two-, or three-dimensional coordination polymers with unique topologies and properties. The study of these supramolecular structures could lead to the development of new functional materials.

Expansion of Non-Biological Applications in Advanced Materials and Catalysis

Building on the known applications of related organotin compounds, future research will likely focus on expanding the non-biological applications of this compound. ontosight.aiuobabylon.edu.iq Its potential as a catalyst or co-catalyst in various organic transformations, such as esterification, transesterification, and polymerization reactions, warrants further investigation. chemimpex.com The presence of the carbomethoxyethyl groups may influence its catalytic activity and selectivity in unique ways compared to simpler dialkyltin dichlorides.

In the realm of materials science, the compound could be explored as a precursor for the synthesis of tin-based materials, such as thin films of tin oxides, which have applications in electronics and sensors. researchgate.netresearchgate.net Its incorporation into polymer matrices could also be investigated to enhance properties like thermal stability and flame retardancy. The table below outlines potential non-biological applications for future research.

| Application Area | Potential Role of this compound |

| Catalysis | Catalyst for polymerization, esterification, and transesterification reactions. chemimpex.comtib-chemicals.com |

| Materials Science | Precursor for tin oxide thin films; Additive for enhancing polymer properties. researchgate.netresearchgate.net |

| Chemical Synthesis | Intermediate for the synthesis of other organotin compounds with tailored functionalities. |

Q & A

Q. Methodological Example :

- Step 1 : Acquire ¹¹⁹Sn NMR to confirm tin coordination environment.

- Step 2 : Compare FT-IR carbonyl stretches (1700–1750 cm⁻¹) to rule out ester hydrolysis.

- Step 3 : Use HPLC to quantify impurities (>98% purity threshold for publication) .

How can reaction conditions be systematically optimized to improve the yield of this compound during synthesis?

Basic Research Focus

Adopt a factorial experimental design to evaluate variables such as temperature, solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometric ratios of precursors. Use response surface methodology (RSM) to model interactions between parameters. For example, increasing the molar ratio of beta-carbomethoxyethyl chloride to tin precursor beyond 2:1 may reduce side products like oligomeric tin species .

Q. Methodological Workflow :

DFT : Calculate LUMO energy to assess electrophilicity of the tin center.

MD : Simulate solvation effects in aprotic vs. protic solvents.

Experimental : Correlate TOF with computational predictions in cross-coupling reactions.

How should researchers address discrepancies in thermal stability data for this compound across studies?

Advanced Research Focus

Contradictions may arise from differences in sample preparation (e.g., moisture content) or analytical methods (TGA vs. DSC). Standardize protocols:

- Sample Handling : Store compounds under argon and pre-dry solvents.

- Analytical Consistency : Use identical heating rates (e.g., 10°C/min in TGA) and calibrate instruments with reference materials.

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

What safety protocols are critical when handling this compound, given its potential toxicity?

Basic Research Focus

Refer to OSHA HCS guidelines for organotin compounds:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste Disposal : Neutralize tin residues with aqueous NaOH before disposal .

Q. Emergency Protocol :

- Inhalation Exposure : Immediate removal to fresh air; seek medical evaluation for respiratory irritation.

- Skin Contact : Wash with soap and water; monitor for delayed hypersensitivity .

How can the ligand-exchange kinetics of this compound be studied to inform its use in catalysis?

Advanced Research Focus

Employ stopped-flow UV-Vis spectroscopy to monitor ligand substitution rates in real time. Vary nucleophiles (e.g., pyridine vs. thiophene) and measure rate constants (kobs). Correlate results with Hammett parameters to establish electronic effects. Compare with <sup>119</sup>Sn NMR chemical shift changes to validate mechanistic hypotheses .

Q. Example Data :

| Nucleophile | kobs (s⁻¹) | Hammett σ Value |

|---|---|---|

| Pyridine | 0.45 ± 0.02 | 0.60 |

| 4-Nitrothiophene | 1.20 ± 0.05 | 1.25 |

What strategies are effective for integrating this compound into polymer matrices for material science applications?

Advanced Research Focus

Use ring-opening polymerization (ROP) with tin as a catalyst. Characterize polymer-tin interactions via cross-polarization magic-angle spinning (CP-MAS) NMR. Optimize catalyst loading (0.1–1.0 mol%) to balance reaction rate and polymer molecular weight (GPC analysis). Address incompatibility issues by functionalizing monomers with coordinating groups (e.g., ethers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.